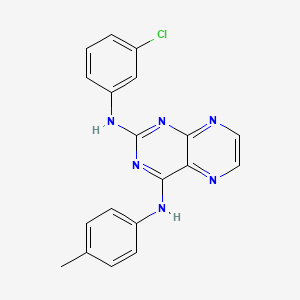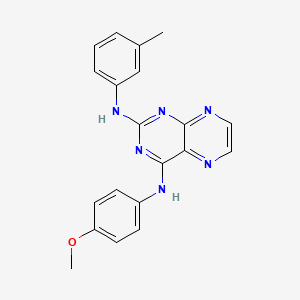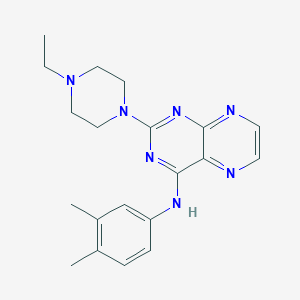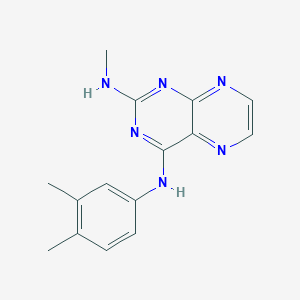
N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(4-Fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine, also known as 4-FMEPD, is an organic compound belonging to the pteridine family. It is an important intermediate in the synthesis of a variety of compounds, including a number of pharmaceuticals. 4-FMEPD has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been used as a reagent in the synthesis of a variety of compounds, including some pharmaceuticals. It has also been used in the synthesis of fluorescent and bioluminescent compounds, as well as in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine is not yet fully understood. It is known that N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It is also known that N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine can act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2, and to act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor. It has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine in lab experiments include its low cost and its availability in a variety of forms. The limitations of using N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine in lab experiments include its potential toxicity, its potential to form unstable compounds, and its potential to form unwanted byproducts.
Direcciones Futuras
For research on N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine, biochemistry, and pharmacology. Other potential future directions include the development of more efficient synthesis methods, the development of more stable forms of N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine, and the development of new applications for N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine.
Métodos De Síntesis
N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine can be synthesized from 4-fluorophenol and 2-methoxyethanol using a two-step reaction. In the first step, 4-fluorophenol is reacted with 2-methoxyethanol in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form a pteridine intermediate. In the second step, the pteridine intermediate is reacted with sodium nitrite to form N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine.
Propiedades
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O/c1-23-9-8-19-15-21-13-12(17-6-7-18-13)14(22-15)20-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCCMAWXAGMJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(morpholin-4-yl)propyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid](/img/structure/B6421144.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide](/img/structure/B6421160.png)
![2-methoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6421178.png)

![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)
![1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421202.png)
![4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6421207.png)
![2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B6421212.png)





